ACETIC ACID 5-FLUOROPENTYL ESTER

Description

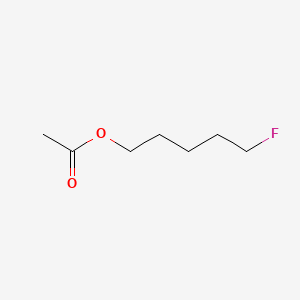

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQREYPFHSTYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187030 | |

| Record name | Acetic acid, 5-fluoropentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-29-2 | |

| Record name | Acetic acid, 5-fluoropentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 5-fluoropentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Acetic Acid 5 Fluoropentyl Ester

Conventional and Novel Synthetic Routes to Acetic Acid 5-Fluoropentyl Ester

The synthesis of this compound can be approached through various chemical strategies. These include the direct esterification of a fluorinated alcohol precursor, the introduction of fluorine via halogen exchange, specialized esterification techniques like the Mitsunobu reaction, and direct fluorination methods.

Esterification Reactions Employing Fluorinated Alcohol Precursors

The most direct and conventional method for synthesizing this compound is through the esterification of 5-fluoro-1-pentanol with an acetylating agent. youtube.com This reaction is a classic condensation reaction where the hydroxyl group of the alcohol reacts with a carboxylic acid or its derivative to form an ester and a byproduct, typically water. youtube.com

The common acetylating agents for this purpose are acetic acid and acetic anhydride (B1165640). wikipedia.orgstobec.com When using acetic acid, the reaction is typically catalyzed by a strong acid to facilitate the removal of water and drive the equilibrium towards the product side. youtube.com

A more reactive alternative is the use of acetic anhydride. wikipedia.orgstobec.com The reaction with acetic anhydride is generally faster and often proceeds to completion as the byproduct, acetic acid, is less likely to participate in a reverse reaction compared to water. wikipedia.org This method is widely employed for the acetylation of alcohols and amines. wikipedia.orgthegoodscentscompany.com The reaction of acetic anhydride with an alcohol, such as ethanol (B145695) to produce ethyl acetate (B1210297), is a well-documented example of this type of transformation. wikipedia.org

Table 1: Precursors for Esterification

| Precursor | Chemical Formula | Role in Reaction |

|---|---|---|

| 5-Fluoro-1-pentanol | C5H11FO | Alcohol |

| Acetic Acid | CH3COOH | Acetylating Agent |

Halogen Exchange Methodologies for Fluorine Introduction

An alternative strategy for the synthesis of fluorinated compounds involves halogen exchange reactions. In this approach, a precursor molecule containing a different halogen, such as bromine or chlorine, at the desired position is treated with a fluoride (B91410) salt to substitute the halogen with fluorine. While specific examples for the direct conversion of a halo-pentyl acetate to this compound are not prevalent in the provided literature, the principle is a fundamental concept in organofluorine chemistry.

For instance, a potential, albeit less direct, route could involve the synthesis of 5-bromo-1-pentanol, its esterification to form acetic acid 5-bromopentyl ester, followed by a halogen exchange reaction using a fluoride source like potassium fluoride. The success of such a route would be highly dependent on the reaction conditions and the potential for side reactions.

Mitsunobu-Type Esterification Strategies (Applicable to related fluorinated alcohols)

The Mitsunobu reaction is a powerful tool for the esterification of alcohols under mild conditions. This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated by the reagents, allowing it to be displaced by a nucleophile, in this case, the carboxylate anion of acetic acid.

While a specific application of the Mitsunobu reaction for the synthesis of this compound is not detailed, its utility in the esterification of various alcohols, including those with functional groups, suggests its potential applicability to 5-fluoro-1-pentanol. This method is particularly advantageous when dealing with sensitive substrates or when inversion of stereochemistry at the alcohol center is desired.

Direct Fluorination Approaches and their Applicability to Ester Synthesis

Direct fluorination involves the introduction of a fluorine atom into an organic molecule using a fluorinating agent. These agents can range from elemental fluorine (F2), which is highly reactive and non-selective, to more specialized electrophilic fluorinating reagents.

The application of direct fluorination to an existing ester, such as pentyl acetate, to selectively produce this compound presents significant challenges. The high reactivity of many fluorinating agents can lead to multiple fluorinations and decomposition of the starting material. However, advancements in fluorination chemistry have led to the development of milder and more selective reagents.

A related approach is seen in the synthesis of fluorinated metabolites of synthetic cannabinoids, where a fluorinating reagent like tetra-N-butylammonium dihydrogen trifluoride (Bu4NH2F3) is used to open an epoxide ring, introducing a fluorine atom and a hydroxyl group. tandfonline.comresearchgate.net This demonstrates a method for introducing fluorine into a carbon chain, which is then followed by further synthetic steps. tandfonline.comtandfonline.com

Optimization of Reaction Conditions and Yield Enhancement in Ester Synthesis

The efficiency of ester synthesis can be significantly influenced by the optimization of reaction parameters such as temperature, reaction time, and the use of catalysts.

Catalytic Systems for Fluorinated Ester Synthesis

Catalysts play a crucial role in accelerating the rate of esterification reactions. For the esterification of alcohols with carboxylic acids, acid catalysts are commonly employed. These can be homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, or heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst 15). researchgate.net The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily removed by filtration. researchgate.net

In reactions involving acetic anhydride, a base catalyst such as pyridine (B92270) is often added. wikipedia.org The pyridine not only acts as a catalyst but also neutralizes the acetic acid byproduct, which can sometimes interfere with the reaction. wikipedia.org More advanced catalytic systems, including Lewis acidic scandium salts, have also been shown to be effective in promoting acetylation reactions. wikipedia.org

The choice of catalyst can have a significant impact on the reaction yield and selectivity. For instance, in the synthesis of other esters, the optimization of catalyst loading has been shown to be a key factor in maximizing the conversion of the starting materials. researchgate.net

Table 2: Catalytic Systems for Esterification

| Catalyst Type | Example(s) | Application |

|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid | Esterification of carboxylic acids |

| Heterogeneous Acid | Amberlyst 15 | Esterification of carboxylic acids |

| Homogeneous Base | Pyridine | Acetylation with acetic anhydride |

Solvent Effects and Reaction Kinetics

The synthesis of this compound, a classic Fischer esterification, is significantly influenced by the choice of solvent and the kinetics of the reaction. The reaction involves the acid-catalyzed esterification of 5-fluoropentan-1-ol (B1330194) with acetic acid.

The kinetics of esterification reactions are well-documented. The reaction between an alcohol and a carboxylic acid to form an ester is a reversible process. everant.org For the synthesis of this compound, the reaction mechanism is catalyzed by a strong acid, typically sulfuric acid. The reaction rate is dependent on the concentration of the reactants and the catalyst. everant.org

Solvent selection plays a crucial role in managing reaction equilibrium and rate. While the esterification can be performed without an additional solvent, using one of the reactants in excess, the use of a non-polar solvent can influence the reaction. The polarity of the reaction medium can affect the activity coefficients of the reactants and products, thereby shifting the equilibrium. researchgate.net In the context of similar esterifications, non-ideal behavior is often observed due to the differing polarities of the components, such as the polar alcohol and water versus the less polar ester. researchgate.net

The reaction kinetics for the esterification of an alcohol with acetic acid are typically modeled as a second-order reversible reaction. everant.org The rate equation can be expressed as: (-rA) = k1[5-fluoropentan-1-ol][acetic acid] – k2[this compound][water] everant.org

The forward rate constant (k1) and the reverse rate constant (k2) are temperature-dependent and are influenced by the presence and concentration of the acid catalyst. everant.org Studies on analogous esterification reactions have shown that increasing the catalyst concentration generally increases the reaction rate constant. everant.org

Table 1: Factors Influencing Reaction Kinetics in Esterification

| Parameter | Effect on Reaction Rate | Rationale |

| Reactant Molar Ratio | Increasing the molar ratio of one reactant (e.g., acetic acid) can increase the forward reaction rate. | Based on Le Châtelier's principle, this shifts the equilibrium towards the products. |

| Catalyst Concentration | Higher catalyst concentration generally leads to a faster reaction rate. | The catalyst provides an alternative reaction pathway with lower activation energy. everant.org |

| Solvent Polarity | Can influence reaction rates by altering the solvation of reactants and the transition state. | Non-ideal behavior arises from the polarity differences between reactants and products. researchgate.net |

Temperature and Pressure Optimization for Esterification

Temperature is a critical parameter in the synthesis of this compound. Esterification reactions are typically exothermic, meaning that while an increase in temperature will increase the reaction rate, it will also shift the equilibrium towards the reactants, potentially lowering the maximum achievable conversion. researchgate.net Therefore, an optimal temperature must be determined to balance reaction kinetics with thermodynamic equilibrium. For similar esterification reactions, temperatures in the range of 50-60°C have been found to yield good conversions. researchgate.net Increasing the temperature generally increases the rate constant. researchgate.net

The process of refluxing is commonly employed in ester synthesis. This technique involves heating the reaction mixture to its boiling point and using a condenser to return the evaporated reactants to the flask, preventing their loss and allowing the reaction to proceed at a constant, elevated temperature for an extended period. weebly.comthermofisher.com

While atmospheric pressure is standard for this type of esterification, pressure can be manipulated. However, for a simple esterification producing a relatively low-boiling ester, significant pressure modifications are not typically necessary. The primary focus remains on temperature control to manage the trade-off between reaction rate and equilibrium position.

Table 2: Temperature Effects on Esterification

| Temperature | Effect on Reaction Rate | Effect on Equilibrium Conversion |

| Increase | Increases | Decreases (for exothermic reactions) researchgate.net |

| Decrease | Decreases | Increases (for exothermic reactions) researchgate.net |

Synthesis of Deuterated and Isotopically Labeled Analogues

The synthesis of isotopically labeled analogues of this compound, excluding specific human radiotracers, is crucial for mechanistic studies and as internal standards in analytical chemistry.

Deuterium (B1214612) Incorporation Strategies for Mechanistic Studies

Deuterium-labeled compounds are invaluable for elucidating reaction mechanisms through kinetic isotope effect studies. For this compound, deuterium can be incorporated at various positions. For instance, using deuterated acetic acid (CD3COOD) or a deuterated version of 5-fluoropentan-1-ol would allow for the study of the reaction mechanism. The synthesis would follow the same esterification protocol, substituting the standard reagent with its deuterated counterpart. The resulting deuterated ester can then be analyzed, typically by mass spectrometry, to determine the position and extent of deuterium incorporation.

Strategies for Incorporation of Non-Radioactive Isotopes (e.g., C-13, O-18)

The incorporation of stable isotopes like Carbon-13 (¹³C) and Oxygen-18 (¹⁸O) provides powerful tools for structural elucidation and metabolic pathway tracing.

¹³C-Labeling: To synthesize ¹³C-labeled this compound, one could start with ¹³C-labeled acetic acid. Acetic acid labeled at either the carbonyl carbon or the methyl carbon is commercially available and can be produced from precursors like ¹³C-labeled acetate. nih.gov The esterification reaction would then be carried out using the labeled acetic acid and unlabeled 5-fluoropentan-1-ol under standard conditions.

¹⁸O-Labeling: For ¹⁸O-labeling, one could use ¹⁸O-labeled 5-fluoropentan-1-ol or ¹⁸O-labeled acetic acid. The position of the ¹⁸O label in the final ester product can confirm mechanistic details of the esterification. For example, using H₂¹⁸O as a solvent in the presence of an acid catalyst can lead to ¹⁸O incorporation into the carboxylic acid, which can then be used for the esterification. The study of ¹³C-¹⁸O bond abundances in molecules, known as "clumped isotope" analysis, can provide insights into the formation temperature and equilibrium conditions of the molecule. researchgate.netresearchgate.net

The synthesis of these labeled compounds follows the same chemical principles as the unlabeled synthesis, with the primary difference being the source of the isotopically enriched precursor.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Following the synthesis of this compound, a multi-step purification process is necessary to isolate the final product from unreacted starting materials, the acid catalyst, and byproducts. flinnsci.com

A typical purification sequence involves:

Neutralization: The reaction mixture is first washed with a basic solution, such as aqueous sodium bicarbonate, to neutralize the sulfuric acid catalyst and remove any unreacted acetic acid. thermofisher.com

Aqueous Washing: Subsequent washing with water or a saturated salt solution helps to remove any remaining water-soluble impurities. thermofisher.com

Drying: The organic layer containing the ester is then dried using an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove residual water. thermofisher.com

Distillation: The final purification of the crude ester is often achieved by distillation, which separates the ester from any remaining non-volatile impurities and the drying agent. weebly.comthermofisher.com

Chromatographic Separation Methodologies (e.g., HPLC, Column Chromatography)

For high-purity applications or for the separation of closely related compounds, chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating components of a mixture. For acetic acid and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. sielc.comresearchgate.net A C18 column is often the stationary phase of choice. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net Detection is often performed using a UV detector at a low wavelength, such as 200 nm. sielc.comresearchgate.net The use of ion-pairing reagents can enhance the separation of acidic compounds. researchgate.netnih.gov

Column Chromatography: For larger-scale purification, column chromatography using silica (B1680970) gel as the stationary phase is a standard method. A solvent system of appropriate polarity is chosen to effectively separate the desired ester from impurities. The polarity of the eluent is optimized to achieve good separation, with less polar compounds eluting first.

Ion-Exchange Chromatography: This technique can be used to remove ionic impurities, such as the acid catalyst and unreacted carboxylic acid, from the product mixture. rsc.org

Table 3: Chromatographic Methods for Purification

| Technique | Stationary Phase | Mobile Phase Principle | Application |

| HPLC | Typically C18 (Reversed-Phase) sielc.comresearchgate.netnih.gov | A mixture of organic solvent (e.g., acetonitrile) and aqueous buffer. sielc.comresearchgate.net | Analytical quantification and high-purity preparative separation. |

| Column Chromatography | Silica Gel (Normal-Phase) | A non-polar or moderately polar solvent system. | Preparative purification to remove byproducts and unreacted starting materials. |

| Ion-Exchange Chromatography | Ion-exchange resin rsc.org | Aqueous buffers to elute bound ions. | Removal of ionic impurities like acid catalysts. rsc.org |

Crystallization and Recrystallization Techniques

Crystallization is a purification process that separates a compound from its impurities based on differences in solubility. scispace.com For this compound, which is a liquid at room temperature, crystallization would require low-temperature techniques. The process involves dissolving the crude ester in a suitable solvent at a given temperature and then cooling the solution to induce the formation of crystals of the pure compound, leaving impurities behind in the solvent.

Key Steps in Crystallization:

Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the ester well at higher temperatures but poorly at lower temperatures. For esters, solvents with similar functional groups or solvent mixtures are often effective. rochester.edu

Dissolution: The crude ester is dissolved in a minimal amount of the hot solvent to create a saturated solution.

Cooling and Crystallization: The solution is cooled slowly to allow for the formation of well-defined crystals. Rapid cooling can lead to the trapping of impurities.

Isolation and Drying: The purified crystals are separated from the cold solvent (mother liquor) by filtration and then dried to remove any residual solvent.

Recrystallization is a subsequent purification step where the crystalline material is dissolved again and the crystallization process is repeated to achieve a higher level of purity. scispace.com For esters, common solvent systems for recrystallization include mixtures like n-hexane/acetone (B3395972) or n-hexane/ethyl acetate. rochester.edu The selection of an appropriate solvent system is critical to prevent the product from "oiling out" instead of forming crystals. rochester.edu

Table 2: Common Solvents for Ester Recrystallization

| Solvent/Mixture | Rationale |

| n-Hexane / Acetone | Good for general purification where impurities are minor. rochester.edu |

| n-Hexane / Ethyl Acetate | A common mixture, though sometimes less effective than acetone mixtures. rochester.edu |

| n-Hexane / Diethyl Ether | Used when the compound is highly soluble in ether; hexane (B92381) is added as an anti-solvent. rochester.edu |

| Ethanol | A general and effective solvent for compounds with some polarity. rochester.edu |

Distillation and Sublimation Procedures

Distillation is the most common and effective method for purifying liquid esters like this compound. researchgate.net This technique separates components of a liquid mixture based on differences in their boiling points.

After the initial synthesis and aqueous workup (which involves washing with water and a base like sodium bicarbonate to remove acid catalyst and unreacted acetic acid), the organic layer containing the ester is dried and then purified by distillation. libretexts.orgyoutube.com

Simple Distillation: If the boiling points of the ester and any remaining impurities are significantly different, a simple distillation setup can be used. The apparatus consists of a distilling flask, a condenser, and a receiving flask. thermofisher.com The crude ester is heated in the distilling flask, the component with the lower boiling point vaporizes first, travels through the condenser where it cools back into a liquid, and is collected in the receiving flask.

Fractional Distillation: If the boiling points are close, fractional distillation is required. This method uses a fractionating column placed between the distilling flask and the condenser. The column is packed with materials like glass beads or rings, providing a large surface area for repeated vaporization and condensation cycles, which results in a much better separation. google.com

Reactive Distillation: This advanced technique combines the chemical reaction (esterification) and the separation of products (distillation) into a single unit. utp.edu.my As the esterification reaction proceeds in the distillation column, the water byproduct is continuously removed. According to Le Chatelier's principle, removing a product shifts the equilibrium to favor more product formation, leading to higher conversion and purity. thermofisher.comutp.edu.my This method can be more efficient and cost-effective for large-scale production.

Sublimation is a process where a substance transitions directly from a solid to a gas phase without passing through a liquid phase. This technique is generally used for purifying solids. Since this compound is a liquid under standard conditions, sublimation is not a standard purification procedure for this compound.

Advanced Structural Elucidation and Spectroscopic Analysis of Acetic Acid 5 Fluoropentyl Ester

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Acetic Acid 5-Fluoropentyl Ester, ¹H, ¹³C, and ¹⁹F NMR provide a detailed picture of the molecular framework.

A study from the University of Southampton details the synthesis and basic NMR characterization of this compound. soton.ac.uk The proton (¹H) NMR spectrum in deuterochloroform (CDCl₃) shows distinct signals for the different proton environments in the molecule. The methyl protons of the acetate (B1210297) group appear as a singlet, while the methylene (B1212753) protons of the pentyl chain exhibit characteristic multiplets with specific chemical shifts and coupling constants, reflecting their proximity to the ester and fluoride (B91410) functional groups.

The following table summarizes the expected ¹H NMR data for this compound based on established chemical shift values and the data for its precursor, 5-hydroxypentyl acetate. soton.ac.uk

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃COO- | ~2.05 | Singlet | N/A |

| -OCH₂- | ~4.07 | Triplet | J = 6.6 |

| -CH₂- (adjacent to OCH₂) | ~1.68 | Quintet | J = 7.0 |

| -CH₂- (central) | ~1.50 | Quintet | J = 7.5 |

| -CH₂- (adjacent to CH₂F) | ~1.75 | Sextet | J = 7.5, 25.0 |

Note: This is a predictive table based on analogous structures and may vary slightly from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Conformational Analysis

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms and elucidating the spatial arrangement of the molecule. youtube.comsdsu.eduresearchgate.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduresearchgate.net For this compound, a COSY spectrum would show correlations between adjacent methylene groups in the pentyl chain, confirming their sequence. For instance, the protons of the -OCH₂- group would show a cross-peak with the adjacent -CH₂- group, and so on down the chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon in this compound would exhibit a cross-peak with its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for conformational analysis. researchgate.net For a flexible molecule like this compound, NOESY could reveal through-space interactions between protons that are distant in terms of bond connectivity but close in three-dimensional space, offering insights into the preferred conformations of the pentyl chain.

Variable Temperature NMR Studies for Rotational Barriers and Conformational Dynamics

Variable temperature (VT) NMR studies are a powerful tool for investigating the dynamic processes in molecules, such as conformational changes and restricted rotations. researchgate.netresearchgate.netox.ac.ukauremn.org.brnih.gov For this compound, the flexible pentyl chain can adopt various conformations. At room temperature, the rotation around the C-C single bonds is typically fast on the NMR timescale, resulting in averaged signals.

By lowering the temperature, it may be possible to slow down these conformational interconversions to the point where individual conformers can be observed as separate sets of signals in the NMR spectrum. researchgate.net This would allow for the determination of the relative populations of the different conformers and the energy barriers between them. ox.ac.ukauremn.org.br Such studies on similar ester compounds have been used to understand their conformational preferences. researchgate.netauremn.org.br

Solid-State NMR Investigations for Polymorphism and Crystal Packing

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of materials in the solid state. researchgate.netdur.ac.uknih.govresearchgate.netirispublishers.com This is particularly important for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. researchgate.netdur.ac.ukirispublishers.com Different polymorphs can have different physical properties.

For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms. irispublishers.com

Determine the number of non-equivalent molecules in the crystallographic asymmetric unit. researchgate.net

Provide information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. dur.ac.uk

The introduction of a fluorine atom can influence the crystal packing, and ssNMR is a sensitive technique for probing these effects. soton.ac.uk

Fluorine-19 NMR Chemical Shift Analysis in Different Chemical Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope. nih.govdtic.milpfascentral.orgdigitellinc.comresearchgate.net The chemical shift of the fluorine atom is very sensitive to its electronic environment.

In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. A study from the University of Southampton reports a ¹⁹F NMR spectrum for this compound. soton.ac.uk The precise chemical shift and the coupling of the fluorine to the adjacent protons provide a unique fingerprint for the molecule. The coupling between fluorine and the protons on the adjacent methylene group (²JHF) and the protons on the next methylene group (³JHF) would result in a complex multiplet, the analysis of which confirms the position of the fluorine atom in the pentyl chain.

Table 2: Reported ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

|---|

Note: Chemical shifts in ¹⁹F NMR are often referenced to an external standard.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also be used to elucidate its structure. soton.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. soton.ac.uk This high precision allows for the determination of the exact elemental composition of the molecule.

For this compound (C₇H₁₃FO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to match this theoretical value very closely, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Table 3: Theoretical and Expected HRMS Data for this compound

| Ion | Formula | Theoretical m/z | Expected Experimental m/z |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₄FO₂⁺ | 149.0921 | ~149.0921 |

Note: The expected experimental m/z would be very close to the theoretical value, with a very small error margin (typically < 5 ppm).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a hypothetical MS/MS analysis of this compound, the molecule would first be ionized, typically forming a protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a detailed "fingerprint" of the molecule's structure.

The fragmentation of esters is well-characterized and typically involves cleavage at the bonds adjacent to the carbonyl group. For this compound, two primary fragmentation pathways are anticipated. The first involves the neutral loss of the 5-fluoropentene molecule, resulting from a McLafferty rearrangement, which would produce a protonated acetic acid fragment. A second major fragmentation pathway would be the loss of the acetyl group as ketene, leading to the formation of a protonated 5-fluoropentanol ion. Further fragmentation of this ion could then occur, for instance, through the loss of a water molecule or hydrogen fluoride.

The predicted fragmentation pattern can be summarized in the following data table:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 149.1 | 89.1 | C₅H₉F | [CH₃COOH₂]⁺ |

| 149.1 | 107.1 | CH₂CO | [F(CH₂)₅OH₂]⁺ |

| 107.1 | 89.1 | H₂O | [C₅H₁₀F]⁺ |

| 107.1 | 87.1 | HF | [C₅H₁₁O]⁺ |

This data is predictive and based on established fragmentation patterns of similar esters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for assessing the purity of volatile compounds and identifying any volatile impurities. thermofisher.comnih.gov In a GC-MS analysis of a synthesized sample of this compound, the sample is vaporized and passed through a chromatographic column. The different components of the sample are separated based on their boiling points and interactions with the column's stationary phase before being detected and identified by the mass spectrometer.

The primary peak in the resulting chromatogram would correspond to this compound. The purity of the sample can be determined by integrating the area of this peak relative to the total area of all peaks. Any additional peaks would indicate the presence of volatile impurities. The identification of these impurities is achieved by comparing their mass spectra with established spectral libraries.

Potential impurities in a sample of this compound could include unreacted starting materials, byproducts, or residual solvents from the synthesis and purification process. A list of potential impurities and their expected relative retention times is provided in the table below.

| Compound | Role | Expected Relative Retention Time |

| Acetic Acid | Starting Material | Shorter |

| 5-Fluoropentan-1-ol (B1330194) | Starting Material | Shorter |

| This compound | Product | Reference |

| Di(5-fluoropentyl) ether | Byproduct | Longer |

This data is predictive and based on the expected properties of the listed compounds.

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing its vibrational modes. researchgate.net

Functional Group Identification and Conformational Isomerism Analysis

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. chem-soc.si The most prominent feature in the IR spectrum would be a strong absorption band due to the stretching of the carbonyl group (C=O). libretexts.org Other key vibrational modes include the C-O stretching of the ester linkage, C-F stretching, and various C-H bending and stretching vibrations. libretexts.org

Conformational isomerism, arising from rotation around single bonds, is a possibility for a flexible molecule like this compound. core.ac.uknih.govresearchgate.netresearchgate.net Different conformers can have slightly different vibrational frequencies, which may lead to the broadening of certain spectral bands or the appearance of multiple closely spaced peaks, particularly at low temperatures where individual conformers might be "frozen out." nih.gov Detailed analysis of the vibrational spectra, supported by theoretical calculations, could provide insights into the conformational preferences of the molecule in different states (gas, liquid, or solid). chem-soc.si

A table of predicted characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Alkyl) | 2850-3000 | Medium |

| C=O Stretch (Ester) | 1735-1750 | Strong |

| C-O Stretch (Ester) | 1150-1250 | Strong |

| C-F Stretch | 1000-1100 | Strong |

This data is predictive and based on characteristic frequencies for the listed functional groups.

Hydrogen Bonding and Intermolecular Interaction Probing

As an ester, this compound is a hydrogen bond acceptor at the oxygen atoms of the carbonyl group, but it lacks a hydrogen bond donor. Therefore, it cannot form strong hydrogen bonds with itself in the same way that carboxylic acids can. libretexts.org However, it can participate in weaker dipole-dipole interactions due to the polar nature of the C=O and C-F bonds. These intermolecular forces can influence the physical properties of the substance, such as its boiling point and viscosity. In the presence of protic solvents or impurities (like water or unreacted 5-fluoropentan-1-ol), it could act as a hydrogen bond acceptor. Subtle shifts in the vibrational frequencies, particularly of the C=O stretching mode, can be used to probe these intermolecular interactions. mdpi.comrsc.org

X-ray Crystallography and Single Crystal Diffraction (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique is only applicable if the compound can be obtained as a suitable single crystal.

Determination of Crystal Structure and Molecular Conformation

If single crystals of this compound could be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. scispace.com This would unambiguously determine the preferred molecular conformation of the ester in the crystal lattice. Furthermore, the crystallographic data would reveal how the molecules pack together in the solid state, providing valuable information about the nature and geometry of any intermolecular interactions, such as dipole-dipole forces or van der Waals contacts. researchgate.netresearchgate.net To date, no published crystal structure for this compound is available in the common crystallographic databases.

Analysis of Intermolecular Interactions and Packing Arrangements

The way molecules of this compound arrange themselves in a solid state is determined by a variety of weak forces. These intermolecular interactions, while individually not strong, collectively dictate the crystal structure and physical properties of the compound.

The primary forces at play are dipole-dipole interactions and van der Waals forces. The ester group (-COO-) in the molecule has a significant dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. This allows for electrostatic attractions between the positive end of one molecule and the negative end of another.

Additionally, the presence of a fluorine atom introduces further polarity. The highly electronegative fluorine atom creates a dipole moment with the carbon atom it is bonded to, influencing how the molecules align with each other in a crystal lattice. This can lead to specific packing arrangements that maximize the favorable interactions between these dipoles.

Van der Waals forces, specifically London dispersion forces, are also significant. These temporary fluctuations in electron density create transient dipoles that induce corresponding dipoles in neighboring molecules, resulting in a weak attraction. The long pentyl chain contributes significantly to these forces.

While less common for esters lacking strong hydrogen bond donors, the potential for weak C-H···O interactions exists, where a hydrogen atom on a carbon atom is weakly attracted to an oxygen atom on an adjacent molecule. These interactions can further stabilize the crystal packing. The specific arrangement in the solid state would seek to optimize all these competing interactions to achieve the lowest energy state.

Table of Expected Intermolecular Interactions:

| Interaction Type | Origin | Relative Strength | Contributing Molecular Feature |

| Dipole-Dipole | Permanent electrostatic attraction | Moderate | Ester Group (-COO-), C-F bond |

| Van der Waals (London Dispersion) | Fluctuating electron clouds | Weak | Entire molecule, especially the pentyl chain |

| Weak C-H···O Interactions | Electrostatic attraction | Very Weak | C-H bonds and oxygen atoms of the ester group |

Chiroptical Spectroscopy (if applicable for enantiomeric forms)

Chiroptical spectroscopy techniques are instrumental in determining the three-dimensional arrangement of atoms in chiral molecules—molecules that are non-superimposable on their mirror images. For a molecule to be chiral, it typically must contain a stereocenter, which is a carbon atom bonded to four different groups.

This compound is an achiral molecule. It does not possess a stereocenter, and therefore, it does not have enantiomeric forms. As a result, it does not exhibit optical activity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is only applicable to chiral molecules, as they interact differently with these two forms of light. Since this compound is achiral, it will not produce a CD spectrum.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is a property of chiral substances. As an achiral compound, this compound does not rotate plane-polarized light, and therefore, ORD studies are not applicable.

Computational and Theoretical Investigations of Acetic Acid 5 Fluoropentyl Ester

Quantum Chemical Calculationsresearchgate.netnih.govresearchgate.netlibretexts.org

Quantum chemical calculations are fundamental to predicting the molecular properties of acetic acid 5-fluoropentyl ester from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. nih.gov

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry and electronic properties of molecules. uc.pt By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, a DFT study, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the molecule's lowest energy conformation. nih.govresearchgate.net

The electronic structure analysis would reveal the distribution of electron density. The electronegative oxygen atoms of the ester group and the fluorine atom on the pentyl chain would induce significant partial negative charges, while the adjacent carbon atoms would bear partial positive charges. This charge distribution is critical for understanding the molecule's dipole moment and its interactions with other molecules.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) This data is illustrative and based on typical values for similar functional groups.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | O-C (pentyl) | ~1.44 Å |

| Bond Length | C-F (fluoropentyl) | ~1.40 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-O-C | ~115° |

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (e.g., CCSD(T)), provide a higher level of theory for more accurate energy calculations compared to DFT. nih.gov These methods are computationally more demanding but are crucial for obtaining precise reaction energetics. uni-muenchen.de For instance, these calculations could be used to determine the energy changes associated with the hydrolysis of this compound into acetic acid and 5-fluoropentan-1-ol (B1330194). The calculated reaction enthalpy (ΔH) and Gibbs free energy (ΔG) would indicate the thermodynamic favorability of such a reaction.

Table 2: Illustrative Reaction Energetics for the Hydrolysis of this compound (Hypothetical Ab Initio Calculation) This data is for illustrative purposes.

| Reaction | Thermodynamic Parameter | Calculated Value (kJ/mol) |

|---|---|---|

| Hydrolysis | Enthalpy (ΔH) | -25 |

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. wikipedia.orgwisc.edu This method is particularly useful for quantifying intermolecular and intramolecular interactions.

In this compound, NBO analysis would quantify the delocalization of electron density, such as the resonance within the ester group. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org A key interaction would be the delocalization of a lone pair from the ester oxygen atom (a donor NBO) into the antibonding π* orbital of the carbonyl group (an acceptor NBO). numberanalytics.com The energy associated with this interaction (E(2)) indicates the strength of the resonance stabilization.

Table 3: Hypothetical NBO Donor-Acceptor Interactions for this compound This data is illustrative of expected NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O, ester) | π*(C=O) | ~60 | Resonance in ester group |

| σ (C-H) | σ*(C-F) | ~2.5 | Hyperconjugation |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character. researchgate.net

For this compound, the HOMO would likely be localized on the ester oxygen atom, indicating this as a primary site for electrophilic attack. The LUMO would be centered on the antibonding π* orbital of the carbonyl carbon, making it the most susceptible site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. wikipedia.orgmuni.cz A smaller gap generally implies higher reactivity.

Table 4: Illustrative FMO Properties of this compound This data is for illustrative purposes.

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -10.5 | Ester Oxygen (p-orbital) |

| LUMO | +1.2 | Carbonyl Carbon (π* orbital) |

Conformational Analysis and Molecular Dynamics Simulationsnih.gov

These computational techniques are used to explore the different spatial arrangements (conformations) of a molecule and their relative energies.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. nih.govemory.edu For a flexible molecule like this compound, mapping the PES is crucial for identifying all stable conformers and the energy barriers that separate them. nih.govresearchgate.net

The analysis would involve systematically changing key dihedral angles—such as those around the C-O ester bond and the C-C bonds of the fluoropentyl chain—and calculating the energy at each step. This process reveals the various conformational isomers, such as trans and gauche forms. researchgate.netnih.gov Studies on similar molecules like acetic acid have shown the existence of different conformers with distinct energies. uni-muenchen.de For this compound, the trans conformer around the ester linkage is expected to be the most stable due to reduced steric hindrance.

Table 5: Hypothetical Relative Energies of Key Conformers of this compound This data is illustrative and based on general principles of conformational analysis.

| Dihedral Angle (τ) | Conformer Description | Relative Energy (kcal/mol) |

|---|---|---|

| τ (C-C-O-C) = 180° | Trans (Ester) | 0.0 (Global Minimum) |

| τ (C-C-O-C) = 0° | Cis (Ester) | +5.0 (Transition State) |

| τ (O-C-C-C) = 60° | Gauche (Pentyl) | +0.8 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Media

The process begins with the creation of a molecular model of this compound and the surrounding solvent molecules. A force field, which is a set of parameters describing the potential energy of the system, is then applied. The simulation proceeds by solving Newton's equations of motion for each atom in the system, allowing for the observation of molecular motion over a defined period.

From these simulations, various properties can be analyzed. For instance, the radial distribution function can reveal the structure of the solvent around the ester. The root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation. Furthermore, by analyzing the trajectories of the atoms, information on the flexibility of the pentyl chain and the orientation of the ester group can be obtained. Such simulations have been successfully applied to understand the behavior of other esters and organic molecules in solution. acs.orgresearchgate.net

A hypothetical analysis of the diffusion coefficient of this compound in different solvents, as could be determined from MD simulations, is presented in Table 1.

Table 1: Hypothetical Diffusion Coefficients of this compound in Various Solvents at 298 K, as could be derived from Molecular Dynamics Simulations.

| Solvent | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

|---|---|

| Water | 1.2 |

| Methanol | 2.5 |

| Hexane (B92381) | 4.1 |

Note: These are hypothetical values for illustrative purposes.

Free Energy Calculations for Solvation and Binding

Free energy calculations are a cornerstone of computational chemistry, providing quantitative measures of the stability of a molecule in a particular environment. The solvation free energy, for example, quantifies the energy change when a molecule is transferred from a vacuum to a solvent, which is crucial for understanding its solubility and partitioning behavior.

For this compound, the solvation free energy in different solvents can be calculated using methods such as thermodynamic integration or free energy perturbation. researchgate.net These calculations often involve creating a "non-physical" pathway to gradually introduce or annihilate the solute in the solvent box during an MD simulation. nih.gov The difference in free energy between the solvated and gas-phase states provides the solvation free energy.

A hypothetical table of solvation free energies for this compound in various solvents is provided below.

Table 2: Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Different Solvents.

| Solvent | ΔGsolv (kcal/mol) |

|---|---|

| Water | -2.5 |

| Methanol | -4.8 |

| Chloroform | -5.2 |

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Computational Prediction of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular structure. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F. nih.govrsc.orgresearchgate.netacs.orgresearchgate.net

The process involves optimizing the geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, and CFCl₃ for ¹⁹F). The accuracy of these predictions has been shown to be quite high for a wide range of organic molecules. nih.govacs.org

A table of predicted NMR chemical shifts for this compound, based on what would be expected from such calculations, is shown below.

Table 3: Predicted NMR Chemical Shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| CH₃ (acetyl) | 2.05 | 21.1 | - |

| C=O | - | 171.2 | - |

| O-CH₂ | 4.10 | 64.5 | - |

| -CH₂- (next to O-CH₂) | 1.65 | 28.4 | - |

| -CH₂- (middle) | 1.40 | 22.3 | - |

| -CH₂- (next to F-CH₂) | 1.75 | 30.1 | - |

| F-CH₂ | 4.50 | 83.9 | -218.5 |

Note: These are hypothetical values for illustrative purposes.

Theoretical IR and Raman Spectra Generation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can generate these spectra, aiding in the assignment of experimental bands to specific molecular motions. orgchemboulder.comcapes.gov.brresearchgate.netnih.govresearchgate.netspectroscopyonline.com

The process involves a frequency calculation on the optimized geometry of this compound. This calculation yields the frequencies of the normal modes of vibration and their corresponding intensities for both IR and Raman spectra. The characteristic C=O stretch of the ester group, the C-O stretches, and the C-F stretch would be key features in the predicted spectra. orgchemboulder.comspectroscopyonline.com

A hypothetical table of key vibrational frequencies for this compound is presented below.

Table 4: Predicted Key Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity (a.u.) |

|---|---|---|

| C=O Stretch | 1745 | Strong |

| C-F Stretch | 1100 | Medium |

| C-O Stretch (ester) | 1240 | Strong |

| CH₂ Rocking | 730 | Weak |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies (purely theoretical modeling)

QSAR and cheminformatics studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a particular property. researchgate.netneovarsity.orgnih.govresearchgate.netprotoqsar.com This is a purely theoretical modeling approach that can be used to predict the properties of new, unsynthesized compounds.

Descriptor Generation and Feature Selection

The first step in a QSAR study is the generation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. For this compound, a wide range of descriptors can be calculated using various software packages. These can range from simple constitutional descriptors (e.g., molecular weight, number of fluorine atoms) to more complex 3D descriptors (e.g., molecular surface area, volume). protoqsar.com

Once a large set of descriptors is generated, feature selection techniques are employed to identify the subset of descriptors that are most relevant to the activity or property being modeled. This is a crucial step to avoid overfitting and to build a robust and predictive QSAR model. Methods like genetic algorithms, recursive feature elimination, or LASSO can be used for this purpose. nih.gov

A hypothetical table of selected molecular descriptors for a QSAR model of a property related to this compound is shown below.

Table 5: Hypothetical Selected Molecular Descriptors for a QSAR Model.

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 148.16 | Total mass of the molecule |

| LogP | 1.85 | Octanol-water partition coefficient |

| Polar Surface Area | 26.3 Ų | Surface area of polar atoms |

| Number of Rotatable Bonds | 6 | Count of single bonds that can rotate |

Note: These are hypothetical values for illustrative purposes.

Machine Learning Approaches for Predictive Modeling

Machine learning (ML) has emerged as a powerful tool in chemical and materials science for the rapid and accurate prediction of molecular properties, circumventing the need for time-consuming and costly experimental synthesis and characterization. nih.govresearchgate.net For a relatively simple molecule like this compound, ML models could be developed to predict a wide array of its physicochemical and biological properties.

The general workflow for applying machine learning to predict the properties of this compound would involve several key steps. First, a large and diverse dataset of molecules with known properties would be assembled. acellera.com This dataset would ideally include a variety of esters and other fluorinated compounds to ensure the model can learn the contributions of different functional groups to the properties of interest. The molecules in the dataset are then converted into numerical representations, or "molecular descriptors," that capture their structural and chemical features. researchgate.netarxiv.org These can range from simple constitutional descriptors to more complex 3D representations.

Following descriptor generation, a machine learning algorithm, such as a random forest, support vector machine, or a neural network, is trained on the dataset to learn the relationship between the molecular descriptors and the property being predicted. acs.orgnih.gov Once trained, the model can then be used to predict the properties of new molecules, such as this compound.

For this compound, machine learning models could predict a range of important properties. These could include fundamental physicochemical properties like boiling point, vapor pressure, and solubility, as well as properties relevant to specific applications, such as its performance as a solvent or its potential biological activity. For instance, the introduction of the fluorine atom is known to modulate properties such as membrane permeability and metabolic stability, which are critical in drug design. nih.gov ML models could quantify these effects for this compound.

To illustrate the potential output of such a predictive model, the following interactive data table presents hypothetical predicted properties for this compound and a few of its structural analogs.

It is important to note that the accuracy of these predictions is highly dependent on the quality and diversity of the training data and the sophistication of the machine learning model employed. acellera.com

Pharmacophore Modeling for Ligand Design (if applicable)

Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.govdovepress.com If this compound were identified as a ligand for a particular receptor, pharmacophore modeling could be a valuable tool for designing new, more potent ligands.

A pharmacophore model is an abstract representation of the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov There are two primary approaches to generating a pharmacophore model: ligand-based and structure-based.

In a ligand-based approach, a set of known active molecules is superimposed, and their common chemical features are extracted to create a pharmacophore model. creative-biolabs.com This method is particularly useful when the three-dimensional structure of the biological target is unknown. creative-biolabs.com For this compound, if a series of structurally related active compounds were discovered, their shared features could define a pharmacophore for that target.

Alternatively, if the 3D structure of the target protein is available, a structure-based pharmacophore model can be derived by analyzing the interactions between the ligand and the protein's binding site. dovepress.com This provides a more direct understanding of the key interactions driving binding affinity.

The chemical features of this compound that could contribute to a pharmacophore model include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group.

Hydrophobic Features: The pentyl chain provides a significant hydrophobic region.

Halogen Bond Donor (Weak): The fluorine atom, under certain geometric conditions, can act as a weak halogen bond donor.

The following interactive data table outlines the potential pharmacophoric features of this compound.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach significantly accelerates the initial stages of drug discovery. nih.gov Furthermore, the insights gained from a pharmacophore model can guide the synthetic modification of the original ligand to enhance its potency and selectivity. nih.gov

Chemical Reactivity and Derivatization of Acetic Acid 5 Fluoropentyl Ester

Hydrolysis and Saponification Kinetics and Mechanisms

Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acids or bases. The presence of the electronegative fluorine atom in the alcohol portion of the ester is expected to influence the rate of these reactions.

Acid-catalyzed hydrolysis is a reversible reaction where the ester is cleaved into a carboxylic acid and an alcohol. nih.govscielo.br The reaction is typically carried out by heating the ester with a large excess of water and a strong acid catalyst. nih.govscielo.br

Mechanism: The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). acs.orgyoutube.com This increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety. youtube.com

Elimination of the Alcohol : The protonated alcohol is a good leaving group and is eliminated, reforming the carbonyl double bond. acs.org

Deprotonation : The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com

For Acetic Acid 5-Fluoropentyl Ester, the reaction would yield acetic acid and 5-fluoro-1-pentanol.

Kinetics: The reaction typically follows pseudo-first-order kinetics when water is present in a large excess, as its concentration remains effectively constant throughout the reaction. researchgate.net The rate is therefore proportional to the concentration of the ester. youtube.com The presence of the electron-withdrawing fluorine atom on the pentyl group is expected to have a modest effect on the rate of acid-catalyzed hydrolysis. Studies on other fluorinated esters have shown that the rate of hydrolysis can be influenced by the position and number of fluorine atoms. quora.com

To determine the kinetics, one would typically monitor the reaction progress by taking aliquots at various time intervals, quenching the reaction (e.g., by cooling in ice), and titrating the produced acetic acid with a standard base. researchgate.net

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields an alcohol and a carboxylate salt. youtube.comthieme-connect.de The term saponification originates from its use in soap making. scielo.bryoutube.com

Mechanism: The mechanism involves the nucleophilic acyl substitution by a hydroxide (B78521) ion:

Nucleophilic Attack : A strong nucleophile, the hydroxide ion (OH⁻), attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. nih.gov

Elimination of the Alkoxide : The tetrahedral intermediate collapses, and the alkoxide group (in this case, 5-fluoropentoxide) is eliminated as the leaving group. This step forms a carboxylic acid. nih.gov

For this compound, the reaction with a base like sodium hydroxide (NaOH) would produce sodium acetate (B1210297) and 5-fluoro-1-pentanol.

Kinetics: Saponification is typically a second-order reaction, with the rate being first-order with respect to both the ester and the hydroxide ion concentration. youtube.comnih.govrsc.org The rate can be expressed as: Rate = k[Ester][OH⁻]

The kinetics can be studied by monitoring the decrease in the concentration of hydroxide ions over time, often through titration of reaction aliquots with a standard acid. nih.govrsc.org The presence of the electron-withdrawing fluorine atom in the 5-fluoropentyl group would likely increase the rate of saponification compared to the non-fluorinated analog. The fluorine atom enhances the electrophilicity of the carbonyl carbon through inductive effects, making it more susceptible to nucleophilic attack.

Table 1: Illustrative Kinetic Data for Saponification of an Ester

This table shows a hypothetical dataset for a second-order saponification reaction, demonstrating how the rate constant (k) can be determined.

| Time (min) | [Ester] (M) | [OH⁻] (M) | 1/([Ester]) (M⁻¹) |

|---|---|---|---|

| 0 | 0.050 | 0.050 | 20.0 |

| 10 | 0.033 | 0.033 | 30.3 |

| 20 | 0.025 | 0.025 | 40.0 |

| 30 | 0.020 | 0.020 | 50.0 |

| 40 | 0.017 | 0.017 | 58.8 |

A plot of 1/[Ester] versus time would yield a straight line with a slope equal to the rate constant, k, confirming second-order kinetics.

Enzymes, particularly lipases and esterases, are highly efficient and selective catalysts for ester hydrolysis under mild conditions. These biocatalytic methods are valued for their specificity and green chemistry applications.

Mechanism: Lipases and esterases are serine hydrolases that utilize a catalytic triad (B1167595) (typically Ser-His-Asp) in their active site. The mechanism generally involves:

Acylation : The serine residue's hydroxyl group, activated by the histidine and aspartate residues, performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (5-fluoro-1-pentanol) and forming an acyl-enzyme intermediate.

Deacylation : A water molecule, activated by the catalytic triad, attacks the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which then breaks down to release the carboxylic acid (acetic acid) and regenerate the free enzyme.

Enzyme Screening and Activity: Various lipases from microbial sources are commonly used, such as Candida antarctica Lipase (B570770) B (CALB), Pseudomonas cepacia lipase (now Burkholderia cepacia), and porcine pancreatic lipase. The choice of enzyme can be critical for achieving high conversion and selectivity. The reaction is typically carried out in a buffered aqueous solution or a biphasic system to accommodate lipophilic substrates. The pH of the medium is a crucial parameter, as it affects both the enzyme's activity and the ionization state of the resulting carboxylic acid.

The presence of a fluorine atom in the alcohol moiety can influence the rate of enzymatic hydrolysis. The specific interaction of the fluorinated substrate with the enzyme's active site will determine whether the rate is enhanced or retarded compared to the non-fluorinated ester.

Table 2: Illustrative Data for Lipase Screening in Ester Hydrolysis

This table provides a hypothetical example of screening different lipases for the hydrolysis of this compound.

| Enzyme Source | Solvent System | Temperature (°C) | pH | Conversion (%) after 24h |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Phosphate Buffer | 37 | 7.5 | 95 |

| Burkholderia cepacia Lipase (PSL) | Phosphate Buffer | 37 | 7.5 | 82 |

| Porcine Pancreatic Lipase (PPL) | Phosphate Buffer | 37 | 8.0 | 65 |

| Aspergillus niger Lipase | Phosphate Buffer | 37 | 7.0 | 45 |

Transesterification Reactions

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (R'-OH) to produce a new ester (Acetic Acid R' Ester) and 5-fluoro-1-pentanol. This reaction is typically catalyzed by an acid or a base. youtube.com

The choice of catalyst is crucial for efficient transesterification. Both homogeneous and heterogeneous catalysts can be employed.

Acid Catalysts : Strong acids like sulfuric acid or p-toluenesulfonic acid are effective homogeneous catalysts. Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or porous polymers, are also widely used as they are easily separated from the reaction mixture.

Base Catalysts : Strong bases like sodium methoxide (B1231860) or sodium hydroxide are common homogeneous catalysts. Heterogeneous basic catalysts include metal oxides.

Enzyme Catalysts : Lipases can also catalyze transesterification reactions, often with high selectivity. acs.org In this case, the reaction is often performed in non-aqueous organic solvents to shift the equilibrium away from hydrolysis. acs.org

Optimization of the reaction involves screening different catalysts and adjusting parameters such as temperature, catalyst loading, and the molar ratio of reactants. Using a large excess of the new alcohol can help drive the equilibrium towards the desired product.

Table 3: Illustrative Catalyst Screening for Transesterification

This table shows a hypothetical screening of various catalysts for the transesterification of this compound with Methanol.

| Catalyst | Type | Temperature (°C) | Molar Ratio (Ester:MeOH) | Yield (%) of Methyl Acetate |

|---|---|---|---|---|

| H₂SO₄ | Homogeneous Acid | 60 | 1:10 | 85 |

| Amberlyst-15 | Heterogeneous Acid | 80 | 1:10 | 93 |

| NaOMe | Homogeneous Base | 60 | 1:10 | 90 |

| CALB (immobilized) | Enzyme | 45 | 1:5 | 98 |

The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Acid-Catalyzed Mechanism : The mechanism mirrors acid-catalyzed hydrolysis. It begins with the protonation of the ester's carbonyl oxygen, followed by nucleophilic attack from the new alcohol molecule. youtube.comyoutube.com After a series of proton transfers, the original alcohol (5-fluoro-1-pentanol) is eliminated, and deprotonation yields the new ester. youtube.com All steps are in equilibrium. youtube.com

Base-Catalyzed Mechanism : The mechanism is similar to saponification. A strong base deprotonates the incoming alcohol to form a highly nucleophilic alkoxide ion. youtube.com This alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. The original alkoxide (5-fluoropentoxide) is then eliminated, yielding the new ester. youtube.com

The fluorine atom's electron-withdrawing nature in the 5-fluoropentyl group makes it a relatively good leaving group as an alkoxide, which could facilitate the transesterification reaction under both acidic and basic conditions.

Reactions at the Fluorine Atom and Alkyl Chain

The reactivity of the fluorine atom and the pentyl chain in this compound allows for a range of chemical modifications. These reactions are crucial for creating derivatives with altered properties.

The carbon atom bonded to fluorine in this compound is a potential site for nucleophilic substitution reactions. Although the carbon-fluorine bond is strong, it can be displaced by potent nucleophiles under specific conditions. Such reactions are fundamental in organic synthesis for introducing various functional groups. nih.govrsc.orgnih.gov

Commonly, these substitutions follow an S(_N)2 mechanism, particularly with primary alkyl halides, leading to an inversion of the stereochemical configuration if the carbon is chiral. nih.gov However, S(_N)1 pathways can also occur, especially for tertiary alkyl halides, proceeding through a carbocation intermediate which can lead to a mixture of stereoisomers. nih.gov Reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et(_3)N·3HF) are often employed as a fluoride (B91410) source for these transformations. nih.govrsc.org The choice of nucleophile and reaction conditions determines the outcome of the substitution, enabling the synthesis of a diverse array of derivatives. For instance, the use of different nucleophiles can introduce functionalities like other halogens, cyano groups, or alkoxy groups.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Alkyl Halide | AgF, KF, CsF, TBAF | Alkyl Fluoride | Halogen Exchange (S(_N)2) |

| α-bromo benzylacetates | Et(_3)N·3HF | α-fluoro benzylacetates | Fluorine-Bromine Exchange |

| Cyclopropyl Ketones | TMSBr, DMPSCl, TMSN(_3) | Tertiary Alkyl Bromides, Chlorides, Azides | Stereoinvertive Nucleophilic Substitution |

The pentyl chain of this compound can undergo oxidation and reduction reactions, although the presence of the fluorine atom can influence the reactivity. Oxidation of the terminal methyl group could theoretically yield a carboxylic acid, while oxidation at other positions along the chain could lead to ketones. However, such reactions often require specific and sometimes harsh oxidizing agents.

Reduction of the ester group is a more common transformation. The use of strong reducing agents like lithium aluminum hydride (LiAlH(_4)) would reduce the ester to two primary alcohols: 5-fluoropentan-1-ol (B1330194) and ethanol (B145695). mnstate.edu This reaction is a standard procedure in organic synthesis for converting esters to their corresponding alcohols.

Formation of Analogues and Prodrugs (purely chemical synthesis aspect)

The synthesis of analogues and prodrugs of this compound is a key area of research, particularly for pharmaceutical applications. These modifications aim to alter the molecule's physicochemical properties, such as solubility, stability, and bioavailability. nih.govekb.egnih.govchapman.edu

Hydrolysis of the ester bond in this compound, either under acidic or basic conditions, yields 5-fluoropentanol and acetic acid. researchgate.net The resulting 5-fluoropentanol can be further oxidized to 5-fluoropentanoic acid using oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)). mnstate.edu These carboxylic acid and alcohol derivatives serve as versatile building blocks for synthesizing other compounds. For instance, the alcohol can be re-esterified with different carboxylic acids to create a library of ester analogues. gcms.czsigmaaldrich.com Similarly, the carboxylic acid can be converted to various derivatives, such as amides or other esters. research-solution.combritannica.comlibretexts.org

| Starting Material | Reagent/Condition | Product | Reaction Type |

|---|---|---|---|

| This compound | H(3)O(+) or OH(_-) | 5-Fluoropentanol and Acetic Acid | Ester Hydrolysis |

| 5-Fluoropentanol | KMnO(_4) or H(_2)CrO(_4) | 5-Fluoropentanoic Acid | Oxidation |

| 5-Fluoropentanol | Carboxylic Acid, Acid Catalyst | Ester Analogue | Fischer Esterification |

| 5-Fluoropentanoic Acid | Thionyl Chloride (SOCl(_2)) | 5-Fluoropentanoyl Chloride | Acyl Chloride Formation |

| 5-Fluoropentanoyl Chloride | Amine (R-NH(_2)) | N-substituted 5-Fluoropentanamide | Amide Formation |

Modifying the pentyl chain is a crucial strategy in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. nih.gov These studies aim to understand how changes in the molecular structure affect the biological activity of a compound. For this compound, this could involve:

Varying the chain length: Synthesizing analogues with shorter or longer alkyl chains to investigate the optimal length for a specific biological target.

Introducing branching: Adding methyl or other small alkyl groups to the pentyl chain to explore the impact of steric bulk.

Incorporating unsaturation: Introducing double or triple bonds into the pentyl chain to alter its conformation and electronic properties.

Altering the position of the fluorine atom: Moving the fluorine atom to different positions on the pentyl chain to probe the importance of its location for activity.

These modifications can be achieved through various synthetic routes, often starting from commercially available materials or readily synthesized precursors. The resulting analogues are then typically evaluated for their biological activity to build a comprehensive SAR profile.

Preclinical Research Methodologies and Mechanistic Insights Involving Acetic Acid 5 Fluoropentyl Ester Excluding Clinical Human Trial Data, Dosage, Safety